2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde
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Overview
Description
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of an oxolane ring, an aminomethyl group, and a hydroxyacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. One common method involves the use of oxolane-3-carboxaldehyde as a starting material, which is then reacted with aminomethyl reagents in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and neutral pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyacetaldehyde moiety can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethanol moiety instead of hydroxyacetaldehyde.
3-(Aminomethyl)tetrahydro-3-furanethanol: Another related compound with a tetrahydrofuran ring and aminomethyl group.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde is unique due to the presence of both an aminomethyl group and a hydroxyacetaldehyde moiety, which allows it to participate in a diverse range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C7H13NO3/c8-4-7(6(10)3-9)1-2-11-5-7/h3,6,10H,1-2,4-5,8H2 |
InChI Key |
NZONJVUHSUCUND-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CN)C(C=O)O |
Origin of Product |
United States |
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